molecular formula C9H12N2O2 B8625866 N-Methoxy-5,N-dimethyl-nicotinamide

N-Methoxy-5,N-dimethyl-nicotinamide

Cat. No. B8625866
M. Wt: 180.20 g/mol
InChI Key: OEBWEBFRSSZAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07511038B2

Procedure details

A mixture of 5-methyl-nicotinic acid (1.8 g, 13.1 mmole) and SOCl2 (10 mL) was heated to 75° C. for three hours. The remaining SOCl2 was removed by vacuum distillation and the oily residue carefully redissolved in dichloromethane (16 mL). Then N,O-dimethylhydroxyl amine hydrochloride (1.4 g, 14.4 mmol) was added. The reaction mixture was purged with argon and triethylamine (5.11 mL, 36.7 mmol) was dropwise added at 0° C. It was stirred for 24 hours at room temperature. The mixture was diluted with dichloromethane, washed with NaOH 2N, brine, dried and concentrated to yield a brown oil which was purified by column chromatography (SiO2, n-Hex/EtOAc 1:1 to EtOAc) to afford the title compound (1.7 g, 71% yield) as a brownish oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxyl amine hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
5.11 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].O=S(Cl)Cl.Cl.[CH3:16][NH:17][O:18][CH3:19].C(N(CC)CC)C>ClCCl>[CH3:19][O:18][N:17]([CH3:16])[C:7](=[O:8])[C:6]1[CH:10]=[C:2]([CH3:1])[CH:3]=[N:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
CC=1C=NC=C(C(=O)O)C1
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
N,O-dimethylhydroxyl amine hydrochloride
Quantity
1.4 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
5.11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
It was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The remaining SOCl2 was removed by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue carefully redissolved in dichloromethane (16 mL)
ADDITION
Type
ADDITION
Details
was dropwise added at 0° C
WASH
Type
WASH
Details
washed with NaOH 2N, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, n-Hex/EtOAc 1:1 to EtOAc)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CON(C(C1=CN=CC(=C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.